

Physicochemical Profiling of Morpholine-Substituted Propyl Amines: A Technical Guide

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Compound of Interest

Compound Name:	1-(3-Methylmorpholin-4-yl)propan-2-amine
CAS No.:	1215927-36-8
Cat. No.:	B2819266

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Executive Summary & Structural Definition

Morpholine-substituted propyl amines represent a class of heterobifunctional scaffolds characterized by a saturated morpholine ring tethered to a primary amine via a propyl (

) linker.^{[1][2][3]} The archetypal compound, 3-morpholinopropylamine (MPA) (CAS: 123-00-2), serves as a critical intermediate in the synthesis of pharmaceutical agents, surfactants, and epoxy curing systems.^{[2][3]}

For the researcher, the value of this scaffold lies in its amphiphilic duality: the morpholine ring provides moderate hydrophilicity and metabolic stability, while the primary amine offers a high-reactivity handle for derivatization or cross-linking.

Core Chemical Identity^{[3][4][5][6][7][8]}

- IUPAC Name: 3-(Morpholin-4-yl)propan-1-amine^{[1][2][3]}
- Common Name: N-(3-Aminopropyl)morpholine (NAPM)^{[2][3]}

- Molecular Formula:

[1][2][3][4][5]

- Molecular Weight: 144.22 g/mol [3][6]

- SMILES:C1COCCN1CCCN

Molecular Architecture & Electronic Properties[2][4]

Basicity and Ionization (pKa)

Understanding the acid-base profile is essential for predicting behavior in physiological media (drug design) or curing kinetics (materials science).[2][3] MPA contains two basic centers with distinct pKa values.

- Primary Amine (

): The terminal amino group is an aliphatic primary amine.[3] Due to the inductive effect of the propyl chain insulating it from the morpholine ring, it exhibits a pKa typical of alkyl amines, approximately 10.0 – 10.3. This is the site of initial protonation and highest nucleophilicity.

- Morpholine Nitrogen (

): The ring nitrogen is less basic due to the electron-withdrawing inductive effect of the ether oxygen within the ring.[3] Its pKa is approximately 8.3.

Implication: At physiological pH (7.4), the molecule exists predominantly as a monocation (protonated at the primary amine). This ionization state is crucial for solubility and interaction with negatively charged biological targets or catalytic surfaces.

Lipophilicity (LogP)

- Experimental LogP: ~ -0.7 to 0.3 (Structure-dependent)[2][3]
- Mechanism: The ether oxygen in the morpholine ring acts as a hydrogen bond acceptor, significantly lowering the LogP compared to its piperidine analog. This makes MPA a superior scaffold for "drug-likeness" when water solubility is a limiting factor.[2][3]

Physicochemical Data Summary

The following data aggregates experimentally validated properties for 3-morpholinopropylamine.

Property	Value	Condition / Note
Physical State	Colorless Liquid	Low viscosity
Boiling Point	224 - 228 °C	@ 760 mmHg
Melting Point	-15 °C	Remains liquid in cold storage
Density	0.987 g/mL	@ 25 °C
Refractive Index	1.476	Optical purity check
Vapor Pressure	~0.3 mmHg	@ 25 °C (Low volatility)
Flash Point	98.9 °C	Closed Cup
Water Solubility	Miscible	Complete solubility due to H-bonding

Synthesis & Manufacturing Protocols

The Cyanoethylation-Reduction Route

The industrial standard for synthesizing morpholine-substituted propyl amines utilizes a robust two-step process: Michael Addition followed by Catalytic Hydrogenation.^{[2][3]} This route is preferred over alkylation with dihalides due to higher atom economy and the avoidance of halogenated waste.

Step 1: Cyanoethylation (Michael Addition)

Morpholine reacts with acrylonitrile (the Michael acceptor). This reaction is exothermic and often requires cooling.

- Reagents: Morpholine, Acrylonitrile.
- Conditions: 20–40 °C, often solvent-free or in water.^{[2][3]}

- Intermediate: 3-Morpholinopropionitrile.[2][3]

Step 2: Hydrogenation (Reduction)

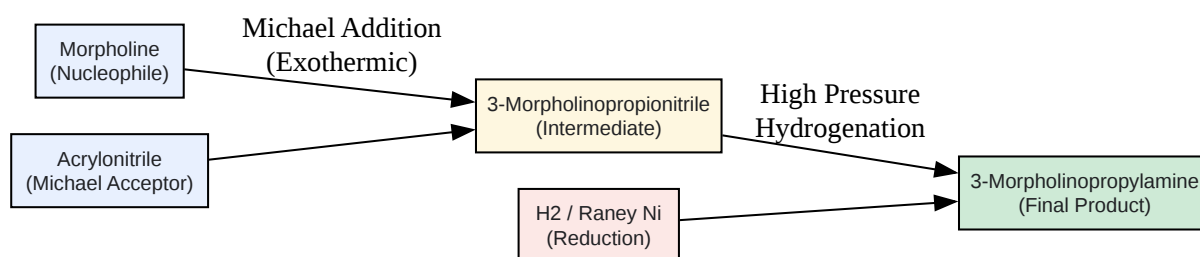
The nitrile intermediate is reduced to the primary amine using a metal catalyst.

- Catalyst: Raney Nickel or Cobalt.

- Conditions: High pressure

(50–100 bar), Ammonia (to suppress secondary amine formation).

Visualization: Synthesis Workflow



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Figure 1: Industrial synthesis pathway via cyanoethylation and hydrogenation.[2][3]

Reactivity Profile & Applications

Epoxy Curing Agent

MPA is a highly effective curing agent (hardener) for epoxy resins.

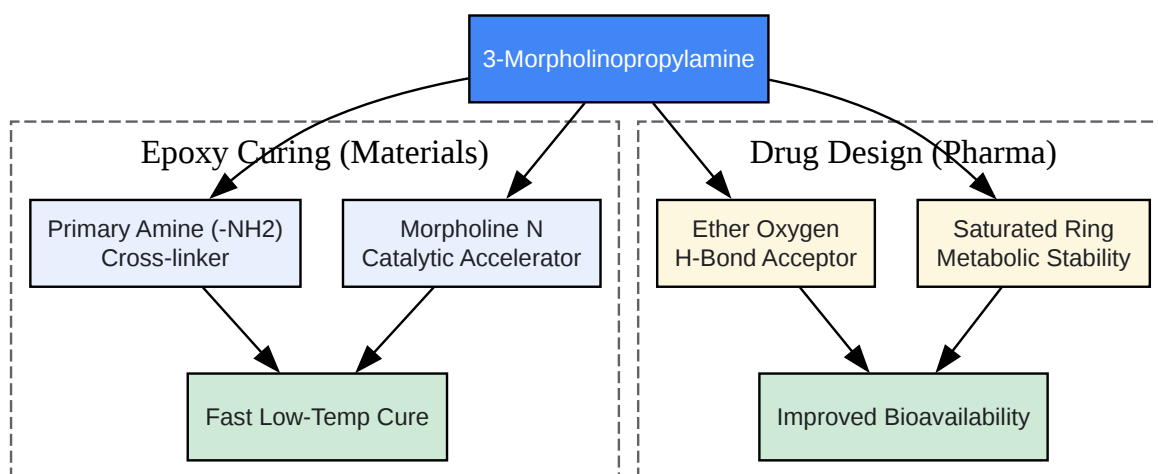
- Mechanism: The primary amine contains two active hydrogens, and the tertiary amine (morpholine ring) acts as a catalytic accelerator.
- Benefit: The morpholine ring provides "internal catalysis," speeding up the cure at lower temperatures compared to simple aliphatic amines. The ether linkage also improves compatibility with resin matrices.

Pharmaceutical Scaffold (Bioisostere)

In medicinal chemistry, the morpholinopropyl group is often used to:

- Enhance Solubility: Lower LogP compared to alkyl chains.
- Modulate PK: The morpholine ring is metabolically robust against oxidative metabolism compared to open-chain ethers.[2][3]
- Target CNS: The physicochemical properties (moderate lipophilicity + pKa) are often favorable for Blood-Brain Barrier (BBB) penetration.[2][3]

Visualization: Reactivity Logic



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Figure 2: Functional reactivity profile in materials science vs. medicinal chemistry.[2][3]

Safety & Handling Protocols

As a corrosive amine, strict adherence to safety protocols is non-negotiable.

- Hazards: Causes severe skin burns and eye damage (Category 1B).[7] Harmful if swallowed.[1]

- Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) to prevent reaction with atmospheric

(carbamate formation) and moisture absorption.

- Incompatibility: Strong oxidizing agents, acids, acid chlorides, acid anhydrides.

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